Bcl-XL Selectivity: 84-Fold Higher Affinity Compared to Bcl-2
A-385358 demonstrates an 84-fold higher binding affinity for Bcl-XL (Ki = 0.80 nM) over Bcl-2 (Ki = 67 nM) [1]. In contrast, ABT-263 exhibits near-equipotent binding to Bcl-2 (Ki ≤ 1 nM), Bcl-XL (Ki ≤ 1 nM), and Bcl-w (Ki ≤ 1 nM) [2]. This selectivity difference makes A-385358 a more precise tool for isolating Bcl-XL-dependent effects.
| Evidence Dimension | Binding Affinity (Ki) to Bcl-XL vs. Bcl-2 |
|---|---|
| Target Compound Data | Bcl-XL Ki = 0.80 nM, Bcl-2 Ki = 67 nM |
| Comparator Or Baseline | ABT-263 (navitoclax): Bcl-XL Ki ≤ 1 nM, Bcl-2 Ki ≤ 1 nM |
| Quantified Difference | A-385358: 84-fold selectivity for Bcl-XL; ABT-263: < 2-fold selectivity |
| Conditions | Fluorescence polarization assay using recombinant Bcl-2 family proteins |
Why This Matters
High Bcl-XL selectivity reduces confounding off-target Bcl-2 inhibition, enabling cleaner interpretation of Bcl-XL-specific biology in cancer and platelet survival studies.
- [1] Shoemaker, A. R., Oleksijew, A., Bauch, J., Belli, B. A., Borre, T., Bruncko, M., Deckwirth, T., Frost, D. J., Jarvis, K., Joseph, M. K., Marsh, K., McClellan, W., Nellans, H., Ng, S., Nimmer, P., O'Connor, J. M., Oltersdorf, T., Qing, W., Shen, W., Stavropoulos, J., Tahir, S. K., Wang, B., Warner, R., Zhang, H., Fesik, S. W., Rosenberg, S. H., & Elmore, S. W. (2006). A small-molecule inhibitor of Bcl-XL potentiates the activity of cytotoxic drugs in vitro and in vivo. Cancer Research, 66(17), 8731–8739. View Source
- [2] Tse, C., Shoemaker, A. R., Adickes, J., Anderson, M. G., Chen, J., Jin, S., Johnson, E. F., Marsh, K. C., Mitten, M. J., Nimmer, P., Roberts, L., Tahir, S. K., Xiao, Y., Yang, X., Zhang, H., Fesik, S., Rosenberg, S. H., & Elmore, S. W. (2008). ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor. Cancer Research, 68(9), 3421–3428. View Source
